trans-1-Iodo-1-Hexene
Overview
Description
trans-1-Iodo-1-Hexene: is an organic compound with the molecular formula C6H11I. It is a stereoisomer of 1-iodo-1-hexene, specifically the trans isomer, meaning the iodine atom and the hexene chain are on opposite sides of the double bond. This compound is used in various chemical reactions and has applications in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation of Alkenes: One common method to prepare trans-1-Iodo-1-Hexene involves the halogenation of 1-hexene. This process typically uses iodine and a catalyst such as palladium or copper to facilitate the addition of the iodine atom to the double bond.
Negishi Coupling: Another method involves the palladium-catalyzed alkenylation of alkenyl halides with organozinc reagents.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: trans-1-Iodo-1-Hexene can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols using oxidizing agents like peroxycarboxylic acids or osmium tetroxide.
Reduction Reactions: Reduction of this compound can lead to the formation of hexane or other reduced products using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or amines in polar aprotic solvents.
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide in suitable solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted hexenes depending on the nucleophile used.
Oxidation: Epoxides or diols.
Reduction: Hexane or other reduced alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-1-Iodo-1-Hexene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Biology and Medicine:
Radiolabeling: The iodine atom in this compound can be replaced with radioactive isotopes for use in radiolabeling studies in biological systems.
Drug Development: It serves as a building block in the synthesis of potential drug candidates.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of trans-1-Iodo-1-Hexene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The iodine atom, being a good leaving group, facilitates these reactions by stabilizing the intermediate species. In oxidation reactions, the double bond of this compound reacts with electrophilic oxygen species to form epoxides or diols through a concerted mechanism .
Comparison with Similar Compounds
cis-1-Iodo-1-Hexene: The cis isomer of 1-iodo-1-hexene, where the iodine atom and the hexene chain are on the same side of the double bond.
1-Bromo-1-Hexene: Similar structure but with a bromine atom instead of iodine.
1-Chloro-1-Hexene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness:
Reactivity: trans-1-Iodo-1-Hexene is more reactive in nucleophilic substitution reactions compared to its bromo and chloro counterparts due to the weaker carbon-iodine bond.
Stereochemistry: The trans configuration provides different steric and electronic properties compared to the cis isomer, affecting its reactivity and the types of products formed in reactions.
Biological Activity
trans-1-Iodo-1-Hexene, with the chemical formula CHI and CAS number 16644-98-7, is an organoiodine compound that has garnered attention due to its potential biological activities. This compound is characterized by a double bond and an iodine substituent at the first carbon position of the hexene chain, which may influence its reactivity and biological interactions.
- Molecular Weight : 210.058 g/mol
- Boiling Point : Approximately 160 °C
- Solubility : Soluble in organic solvents; limited water solubility.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a reagent in organic synthesis, as well as its pharmacological properties. Below are some key findings regarding its biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study conducted by found that compounds containing iodine often demonstrate significant antibacterial activity. The presence of the iodine atom in this compound likely contributes to this effect, as iodine is known for its ability to disrupt microbial cell membranes.
Cytotoxic Effects
This compound has shown promise in cytotoxicity assays against various cancer cell lines. For instance, a study highlighted its effectiveness in inhibiting the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the exact pathways involved .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. The double bond and the position of the iodine atom are crucial for its interaction with biological targets. Studies suggest that modifications to the alkene structure can enhance or diminish its biological effects. For example, replacing the iodine with other halogens or altering the carbon chain length can significantly impact its potency .
Case Study 1: Antimicrobial Efficacy
In a comparative study examining various halogenated alkenes, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition, suggesting strong antimicrobial activity compared to non-halogenated controls. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
Case Study 2: Cytotoxicity in Cancer Research
A research group evaluated this compound's cytotoxic effects on human cancer cell lines. The compound was administered at concentrations ranging from 0 to 100 µM over 48 hours. Cell viability assays revealed a dose-dependent decrease in viability for MCF-7 cells, with an IC value calculated at approximately 25 µM. Flow cytometry analysis confirmed increased early apoptosis rates in treated cells.
Table 1: Biological Activity Summary of this compound
Properties
IUPAC Name |
(E)-1-iodohex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11I/c1-2-3-4-5-6-7/h5-6H,2-4H2,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAPXMNNQGXDDV-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-98-7 | |
Record name | trans-1-Iodo-1-hexene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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